molecular formula C27H25ClN4O3 B10874861 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10874861
M. Wt: 489.0 g/mol
InChI Key: HDBOXPJFTOYANM-UHFFFAOYSA-N
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Description

The compound 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chloropyridinyl group, a nitrophenyl group, and a dibenzo[b,e][1,4]diazepinone core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:

    Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 6-chloropyridine. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Synthesis of the Nitrophenyl Intermediate: The nitrophenyl group is introduced through nitration of a suitable aromatic precursor, such as benzene, using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reactions: The chloropyridinyl and nitrophenyl intermediates are then coupled with a dibenzo[b,e][1,4]diazepinone core. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as palladium on carbon (Pd/C).

    Final Assembly: The final step involves the cyclization and functionalization of the intermediate compounds to form the target molecule. This may require specific conditions such as elevated temperatures and the presence of base or acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst (e.g., Pd/C) can convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions can occur, particularly at the chloropyridinyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders and cancer.

    Biological Studies: It can be used as a probe to study receptor-ligand interactions and enzyme activity.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.

    Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its application.

Comparison with Similar Compounds

When compared to similar compounds, 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 10-[(6-chloropyridin-3-yl)methyl]-3,3-dimethyl-11-(3-aminophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical behavior and biological activity.

Properties

Molecular Formula

C27H25ClN4O3

Molecular Weight

489.0 g/mol

IUPAC Name

5-[(6-chloropyridin-3-yl)methyl]-9,9-dimethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25ClN4O3/c1-27(2)13-21-25(23(33)14-27)26(18-6-5-7-19(12-18)32(34)35)31(16-17-10-11-24(28)29-15-17)22-9-4-3-8-20(22)30-21/h3-12,15,26,30H,13-14,16H2,1-2H3

InChI Key

HDBOXPJFTOYANM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC4=CN=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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